molecular formula C17H14BrNO4 B5442567 (E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide

(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide

Cat. No.: B5442567
M. Wt: 376.2 g/mol
InChI Key: QMWPYGGIGLEOKU-XNTDXEJSSA-N
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Description

(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a methoxyphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, which is carried out in an alkaline medium at room temperature. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone to form the desired enone compound. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional purification steps such as recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The enone moiety can be reduced to form a saturated compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the enone moiety may result in a saturated alcohol.

Scientific Research Applications

(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide can be compared with other similar compounds, such as:

    Chalcones: These compounds share a similar enone structure and exhibit a wide range of biological activities.

    Flavonoids: These naturally occurring compounds also contain a similar structural motif and are known for their antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-23-14-8-6-13(7-9-14)19-17(22)16(21)10-15(20)11-2-4-12(18)5-3-11/h2-10,20H,1H3,(H,19,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWPYGGIGLEOKU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=C(C=C2)Br)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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